molecular formula C11H14O2 B1326134 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene CAS No. 898759-51-8

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene

Cat. No. B1326134
M. Wt: 178.23 g/mol
InChI Key: PRGINAYEIKNFHH-UHFFFAOYSA-N
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Description

“1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene” is a complex organic compound. It’s related to the compound “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” which is used as a reactant in various chemical reactions . It’s also related to the compound “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” which has a molecular formula of C18H20O3 .


Synthesis Analysis

The synthesis of such compounds often involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The process can be catalyzed by a Brönsted or a Lewis acid .


Molecular Structure Analysis

The molecular structure of related compounds like “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” consists of a dioxolane ring attached to a phenyl group . The molecules of this compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .


Chemical Reactions Analysis

Compounds with a dioxolane ring are known to participate in various chemical reactions. For instance, they can be used as a reagent in Wittig olefinations with the introduction of a 1,3-dioxolane moiety . They can also be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” include a melting point of 193-195 °C, solubility in water at 20°C, and sensitivity to hygroscopic conditions .

Scientific Research Applications

Synthesis and Biological Activities

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione, a derivative, was achieved and its compounds were evaluated for inhibitory activity against the fungus Candida albicans. Some compounds exhibited moderate activity against Gram-positive bacteria Staphylococcus aureus, although they were inactive against Escherichia coli and Pseudomonas aeruginosa (Ramadan, Rasheed, & El Ashry, 2019).

Lipid-Reducing Activities

Research on marine sponge derivatives, including 1-(2,4-dihydroxy-5-methylphenyl)ethan-1-one and its structurally related compounds, found lipid-reducing activity in a zebrafish Nile red fat metabolism assay. These findings suggest potential applications in treating lipid metabolic disorders and obesity (Costa, Coello, Urbatzka, Pérez, & Thorsteinsdóttir, 2019).

Antiradical Activity

1,3-Dioxolane derivatives have shown antiradical activity, particularly in the context of fuel. They can undergo one-electron oxidation with the formation of stable radical cations, which has implications for understanding the antiknock effect of structural analogs of 1,3-dioxolanes (Vol’eva, Belostotskaya, Komissarova, Malkova, Pokholok, & Davydov, 2013).

Polymerization and Material Properties

The structural features of 1,3-dioxolane derivatives influence their polymerization behavior and the properties of the resulting polymers. For instance, the study on perfluoro-2-methylene-1,3-dioxolane demonstrated its polymerization capabilities and the production of a material that was resistant to various chemical solvents, showcasing its potential in creating durable materials (Okamoto, Mikeš, Yang, & Koike, 2007).

Crystal Structure Formation

The structure of ligands, including those containing 1,3-dioxolane units, can significantly influence the formation of crystal structures in metal complexes. This has implications for material science and the development of new materials with specific structural properties (Arhangelskis, Van Meervelt, & Dobrzańska, 2021).

Safety And Hazards

Safety data sheets indicate that compounds like “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could explore the use of such compounds in various chemical reactions. For instance, “(1,3-Dioxolan-2-ylmethyl)zinc bromide” is an organozinc compound used as a reagent in Negishi cross-coupling reaction to prepare aryl or heteroaryl scaffolds via C-C bond formation .

properties

IUPAC Name

2-[(3-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGINAYEIKNFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645881
Record name 2-[(3-Methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene

CAS RN

898759-51-8
Record name 2-[(3-Methylphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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